Structural Isomer TPSA Comparison
N-(2-bromo-4-methylphenyl)ethanethioamide (CAS 62248-11-7) exhibits distinct physicochemical properties compared to a key regioisomer, 2-(2-bromo-4-methylphenyl)ethanethioamide (CAS 2228882-85-5). This difference is quantifiable in computed descriptors that are critical for predicting drug-likeness, membrane permeability, and oral bioavailability. These properties are not interchangeable and can lead to significantly different behavior in biological assays or formulation studies [1][2].
Regioisomer TPSA: 58.1 Ų
Difference: 14.0 Ų lower
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 44.1 Ų |
| Comparator Or Baseline | 2-(2-bromo-4-methylphenyl)ethanethioamide (58.1 Ų) |
| Quantified Difference | 14.0 Ų lower |
| Conditions | Computational prediction (Cactvs 3.4.8.18 / PubChem) |
Why This Matters
A lower TPSA is generally correlated with higher membrane permeability, making CAS 62248-11-7 a more favorable candidate for designing CNS-penetrant compounds or improving oral absorption compared to its regioisomer.
- [1] Chem960. (n.d.). 62248-11-7 (Ethanethioamide, N-(2-bromo-4-methylphenyl)-). View Source
- [2] PubChem. (2025). 2-(2-Bromo-4-methylphenyl)ethanethioamide (CID 165645649). View Source
